![molecular formula C13H15N3O B5694654 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine](/img/structure/B5694654.png)

2-[(benzyloxy)amino]-4,6-dimethylpyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

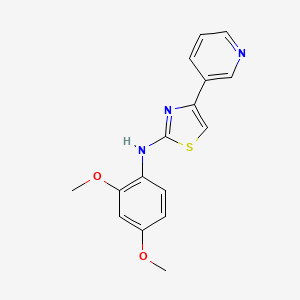

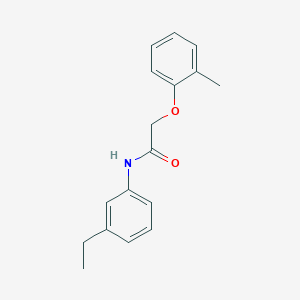

Synthesis Analysis

The synthesis of 2-[(benzyloxy)amino]-4,6-dimethylpyrimidine derivatives involves diazotization of anthranilic acid and coupling with 2-amino-4,6-dimethylpyrimidine. This process is characterized by spectroscopic measurements (1H NMR spectra, FT-IR spectra, mass spectra, and UV–visible spectra) and thermal analysis techniques, demonstrating the compound's structure and stability (Atay et al., 2018).

Molecular Structure Analysis

Molecular structure analysis reveals that this compound forms centrosymmetric dimers through N-H...N hydrogen bonds, indicating a stable crystalline structure. This stability is further enhanced by aromatic pi-pi-stacking interactions, which contribute to the compound's solid-state organization (Low et al., 2002).

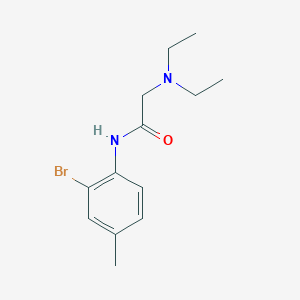

Chemical Reactions and Properties

This compound participates in various chemical reactions, including acylation and 1,3-dipolar cycloadditions, leading to the formation of novel heterocyclic compounds. These reactions are facilitated by the compound's reactive sites and its ability to form stable intermediates and products (Steinlin & Vasella, 2009).

Mechanism of Action

Target of Action

Pyrimidine and aminopyrimidine derivatives are biologically important as they occur in nature as components of nucleic acids . Some aminopyrimidine derivatives are used as antifolate drugs .

Mode of Action

It’s known that the compound has been protonated due to the migration of the proton from the carboxyl group of the 2-hydroxybenzoate . This is accompanied by an increase in the internal angle around N1 (C1–N1–C4 121.17) compared to 116.2° in neutral pyrimidine . All other parameters are typical of aromatic heterocycles .

Biochemical Pathways

It’s known that aminopyrimidines and their derivatives, which are often encountered in biological systems, are capable of forming either supramolecular homosynthons or supramolecular heterosynthons .

Result of Action

It’s known that the neighboring two pyrimidine are bridged by n3–h3a···n2 hydrogen bonds, and the constituting dimers are linked together to form a discrete unit . These units, in turn, are linked together by C–H···O interactions .

properties

IUPAC Name |

4,6-dimethyl-N-phenylmethoxypyrimidin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O/c1-10-8-11(2)15-13(14-10)16-17-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZQRXPYELZNDMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NOCC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5694571.png)

![1-[(3-ethoxy-4-fluorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5694590.png)

![1'-ethyl-4',7'-dimethylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5694604.png)

![N-({[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)butanamide](/img/structure/B5694617.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5694634.png)

![5-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B5694641.png)

![N-allyl-4-methoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5694673.png)